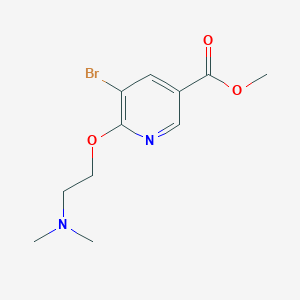![molecular formula C14H14IN B13987653 [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- CAS No. 100869-70-3](/img/structure/B13987653.png)
[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amine group at the 4-position of one phenyl ring and an iodine atom at the 4’-position of the other phenyl ring, with two methyl groups attached to the nitrogen atom of the amine group. The molecular structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Iodine Atom: The iodine atom can be introduced through electrophilic aromatic substitution using iodine and a suitable oxidizing agent.
Amination and Methylation: The amine group can be introduced through nucleophilic substitution, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- often involves large-scale coupling reactions using automated reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium thiolate or sodium methoxide are used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: [1,1’-Biphenyl]-4-amine, N,N-dimethyl-.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-4-amine, N,N-dimethyl-: Lacks the iodine atom, making it less reactive in certain substitution reactions.
[1,1’-Biphenyl]-4-amine, 4’-bromo-N,N-dimethyl-: Contains a bromine atom instead of iodine, which affects its reactivity and applications.
Uniqueness
This unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
100869-70-3 |
|---|---|
Formule moléculaire |
C14H14IN |
Poids moléculaire |
323.17 g/mol |
Nom IUPAC |
4-(4-iodophenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14IN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3 |
Clé InChI |
OIEAJUVNJZOMPD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



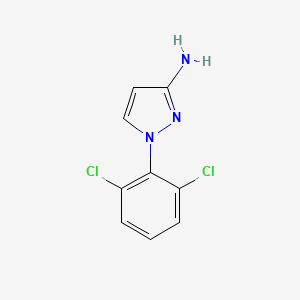

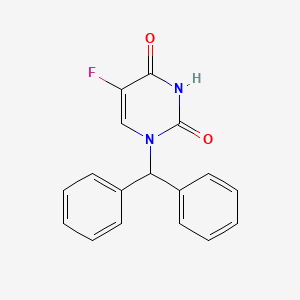
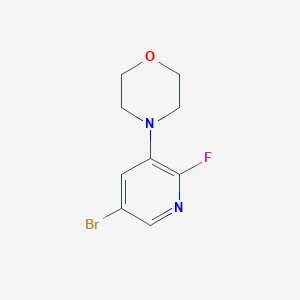
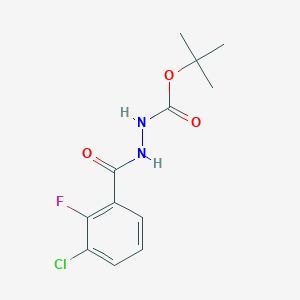
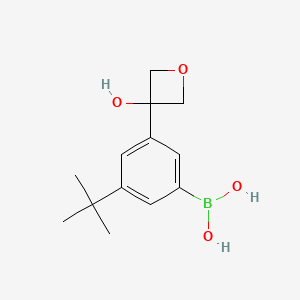
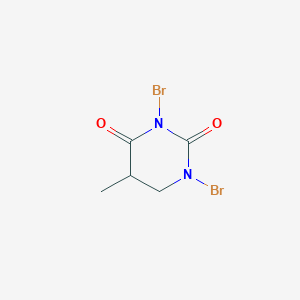
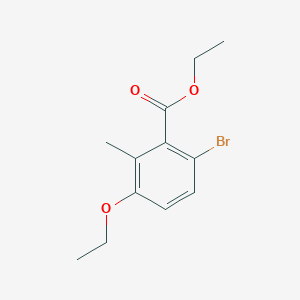
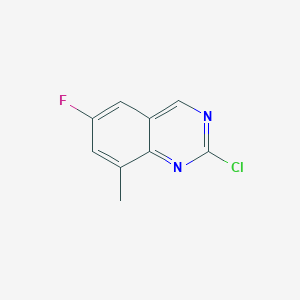
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)

